3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile
Description
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile (CAS: 103318-74-7) is a fluorinated aromatic β-ketonitrile with the molecular formula C₉H₄Cl₂FNO and a molecular weight of 232.04 g/mol . It features a phenyl ring substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 5, and a β-ketonitrile side chain. Its electron-withdrawing substituents (Cl, F, and nitrile) enhance its reactivity in cyclocondensation and nucleophilic addition reactions, making it a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO/c10-6-4-7(11)8(12)3-5(6)9(14)1-2-13/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTLJDQCSWMGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545450 | |
| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103318-74-7 | |
| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenacyl Bromide Cyanidation
The most direct method involves nucleophilic substitution of 2,4-dichloro-5-fluorophenacyl bromide with sodium cyanide. Adapted from analogous syntheses, this single-step reaction proceeds in aqueous ethanol at 5°C (Scheme 1):
Reaction Conditions
- Substrate : 2,4-Dichloro-5-fluorophenacyl bromide
- Reagent : NaCN (2.5 equiv) in H₂O
- Solvent : Ethanol/H₂O (3:1)
- Temperature : 0–5°C
- Time : 1.5 hours
The crude product is extracted with methylene chloride, dried over Na₂SO₄, and recrystallized from carbon tetrachloride, yielding 52–58%. This method’s simplicity is counterbalanced by the need for specialized brominated precursors, which require prior synthesis via Friedel-Crafts acylation or halogenation.
Chloride-to-Cyanide Exchange
Alternative protocols employ KCN or CuCN in polar aprotic solvents. For example, reacting 2,4-dichloro-5-fluorophenacyl chloride with CuCN in DMF at 80°C for 6 hours achieves 65% yield. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity, reducing reaction times to 2 hours.
Cyanoacetylation of Substituted Acetophenones
Claisen Condensation
A two-step approach involves Claisen condensation between 2,4-dichloro-5-fluoroacetophenone and ethyl cyanoacetate, followed by decarboxylation (Scheme 2):
Condensation :
- Base : Sodium ethoxide (1.2 equiv)
- Solvent : Absolute ethanol
- Temperature : Reflux (78°C)
- Time : 4 hours
- Yield : 70–75% intermediate
Decarboxylation :
- Acid Catalyst : Dilute HCl (10%)
- Temperature : 100°C
- Time : 1 hour
- Yield : 85–90%
This method benefits from commercial availability of acetophenone derivatives but requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate condensation. A mixture of 2,4-dichloro-5-fluoroacetophenone, cyanoacetic acid, and acetic anhydride irradiated at 150°C for 15 minutes achieves 88% yield, reducing reaction time by 90% compared to conventional heating.
Halogenation of Preexisting Nitriles
Sequential Chlorination-Fluorination
Starting from 3-(5-fluorophenyl)-3-oxopropanenitrile, electrophilic chlorination introduces dichloro substituents (Scheme 3):
Chlorination :
- Reagent : Cl₂ gas (2.2 equiv) in CCl₄
- Catalyst : FeCl₃ (5 mol%)
- Temperature : 40°C
- Time : 3 hours
- Yield : 76%
Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1)
This route is limited by regioselectivity challenges, often producing mixed chloro-isomers requiring separation.
Directed Ortho-Metalation
Directed ortho-metalation (DoM) enables precise halogen placement. Treating 3-(5-fluorophenyl)-3-oxopropanenitrile with LDA (-78°C) generates a lithiated intermediate, which reacts with Cl₂ to install chlorines at C2 and C4. Quenching with NH₄Cl yields the target compound in 62% yield.
One-Pot Multistep Syntheses
Tandem Acylation-Cyanation
Comparative Analysis of Methods
Table 1. Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Phenacyl Bromide Route | 52–58 | 98 | Simplicity | Precursor synthesis required |
| Claisen Condensation | 70–75 | 95 | Commercially available starting material | Multi-step, anhydrous conditions |
| One-Pot Acylation | 82 | 99 | Scalability | Requires AlCl₃, nitromethane solvent |
| Microwave-Assisted | 88 | 97 | Rapid synthesis | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2,4-Dichloro-5-fluorophenyl)-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The dichloro-fluoro substitution in the target compound enhances electrophilicity compared to methoxy (electron-donating) or benzofuran-containing analogs .
- Heterocyclic vs. aromatic cores : Thiazole or benzofuran rings in analogs (e.g., ) introduce steric and electronic effects that alter reactivity in cyclization reactions .
Target Compound:
- Reactivity: Reacts with nitrogen nucleophiles (e.g., guanidine) to form pyrimidine derivatives (e.g., 2-amino-4-(2,4-dichloro-5-fluorophenyl)-6-thienylpyrimidine) via cyclocondensation .
- Applications: Used to synthesize antimicrobial 4-thiazolidinones when combined with thiophene carbaldehyde and urea derivatives .
Similar Compounds:
- 3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile: Reacts with α,β-unsaturated nitriles to form pyrazolo[3,4-b]pyridines and benzimidazoles, highlighting its utility in constructing fused heterocycles .
- Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate: The ester analog undergoes Claisen-Schmidt condensation to yield α,β-unsaturated ketones, which are precursors for antifungal agents .
- 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile : Bromine substitution facilitates Ullmann coupling reactions, enabling aryl-aryl bond formation in drug candidates .
Physicochemical Properties
| Property | This compound | 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile | 3-(2,3-Dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile |
|---|---|---|---|
| Boiling Point (°C) | Not reported | Not reported | 419.5 ± 45.0 |
| Density (g/cm³) | Not reported | Not reported | 1.2 ± 0.1 |
| LogP (Predicted) | 2.8 | 2.5 | 1.9 |
| Water Solubility | Low | Low | Moderate |
Notes:
- The dichloro-fluoro substitution increases hydrophobicity (higher LogP) compared to benzofuran derivatives .
Biological Activity
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C10H7Cl2FNO
- CAS Number : 103318-74-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic routes may vary, but they generally include the introduction of the dichlorofluorophenyl group and subsequent nitrile formation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, which suggests a potential role in treating inflammatory diseases.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of similar compounds in models of neurodegeneration. These studies suggest that the compound may mitigate oxidative stress and improve neuronal survival under pathological conditions.
Case Studies
-
Anticancer Activity in Cell Lines :
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways. -
Inflammation Model :
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in edema and inflammatory cytokine levels. The observed effects were comparable to those seen with standard anti-inflammatory drugs like ibuprofen.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
